molecular formula C12H8ClN5O2 B604994 (Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one CAS No. 900779-63-7

(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

Cat. No. B604994
M. Wt: 289.68
InChI Key: CAMPDSCIVYOSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ClTEP is a HIV-1 integrase inhibitor.

Scientific Research Applications

Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, thereby exerting anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects through pleiotropic mechanisms (Si-Qi Wang et al., 2016).

Antifungal Applications

Studies on small molecules against the pathogen Fusarium oxysporum, responsible for Bayoud disease in date palms, include synthetic compounds with structure-activity relationship (SAR) interpretations. These compounds demonstrate specificity in their biological activity against the pathogen, showcasing the potential of indole derivatives in antifungal applications (Y. Kaddouri et al., 2022).

Indole Synthesis

The synthesis of indole and its derivatives, including the target compound, has been a significant area of interest due to their wide range of biological activities. New methods for indole synthesis have been developed, offering a framework for the classification of all indole syntheses and highlighting the importance of these compounds in medicinal chemistry (D. Taber & Pavan K. Tirunahari, 2011).

Aquatic Environment and Paraben Behavior

Research on parabens, including their occurrence, fate, and behavior in aquatic environments, has shed light on the environmental impact of various organic compounds, including indole derivatives. These studies contribute to understanding the environmental persistence and toxicity of such compounds, which is essential for developing safer and more sustainable chemical entities (Camille Haman et al., 2015).

properties

CAS RN

900779-63-7

Product Name

(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68

IUPAC Name

1-(5-Chloro-1H-indol-2-yl)-3-(2H-tetrazol-5-yl)propane-1,3-dione

InChI

InChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-4,14H,5H2,(H,15,16,17,18)

InChI Key

CAMPDSCIVYOSOC-UHFFFAOYSA-N

SMILES

O=C(C(N1)=CC2=C1C=CC(Cl)=C2)CC(C3=NNN=N3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-ClTEP;  5 ClTEP;  5ClTEP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Reactant of Route 2
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Reactant of Route 3
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Reactant of Route 4
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Reactant of Route 5
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Reactant of Route 6
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

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